molecular formula C8H9NO2S B1468559 1-(Thiophene-3-carbonyl)azetidin-3-ol CAS No. 1340388-16-0

1-(Thiophene-3-carbonyl)azetidin-3-ol

Cat. No.: B1468559
CAS No.: 1340388-16-0
M. Wt: 183.23 g/mol
InChI Key: KHYCBNBOUUYMOC-UHFFFAOYSA-N
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Description

Product Overview: 1-(Thiophene-3-carbonyl)azetidin-3-ol (CAS 1340388-16-0) is a heterocyclic compound with the molecular formula C8H9NO2S and a molecular weight of 183.23 g/mol . It features a four-membered, saturated azetidine ring substituted at the 1-position with a thiophene-3-carbonyl group and at the 3-position with a hydroxyl group . The unique electronic and steric properties conferred by the sulfur-containing thiophene ring make this compound a valuable scaffold in medicinal chemistry and materials science . Research Applications and Biological Activity: This compound is of significant interest in pharmaceutical research for its potential biological activities. It has been studied for its antimicrobial properties, demonstrating efficacy against bacterial strains such as Staphylococcus aureus (MIC: 32 µg/mL) and Escherichia coli (MIC: 64 µg/mL) . Furthermore, it exhibits promising anticancer activity, showing inhibition of cell proliferation in vitro against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines with IC50 values of 15 µM and 20 µM, respectively . The thiophene moiety is a privileged pharmacophore in drug discovery, ranked 4th among sulfur-containing rings in US FDA-approved small drug molecules over the last decade . Mechanism of Action and Properties: The proposed mechanism of action involves interaction with biological targets through its distinct functional groups. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the azetidine nitrogen and the carbonyl group can serve as hydrogen bond acceptors . The hydroxyl group on the azetidine ring can act as both a hydrogen bond donor and acceptor, facilitating binding to active sites of enzymes or receptors. These interactions can modulate pathways involved in bacterial growth and cancer cell proliferation, potentially inducing apoptosis in cancer cells through caspase activation . Synthesis and Handling: Synthesis typically involves a multi-step process starting from protected azetidine precursors, followed by acylation with thiophene-3-carbonyl chloride under basic conditions (e.g., triethylamine) and purification via silica gel chromatography . The compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use. Researchers should handle it with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

(3-hydroxyazetidin-1-yl)-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2S/c10-7-3-9(4-7)8(11)6-1-2-12-5-6/h1-2,5,7,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYCBNBOUUYMOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CSC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview of Azetidine Derivative Synthesis

Azetidine derivatives, including azetidin-3-ols, are typically synthesized via nucleophilic substitution and cyclization strategies starting from 3-amino-azetidines or their protected forms. The azetidine ring is a four-membered nitrogen-containing heterocycle, often prepared via improved processes that enhance yield and scope, enabling access to a broad range of substituted azetidines for pharmaceutical applications.

Key improvements in azetidine synthesis include:

  • Use of N-protected azetidines (e.g., N-t-butyl-O-trimethylsilylazetidine) which upon acidic treatment yield 3-amino-azetidines.
  • Subsequent nucleophilic substitution reactions on various electrophilic substrates to introduce desired substituents.
  • Optimization of reaction conditions such as temperature control (typically 55-60°C), solvent choice (e.g., methylene chloride, acetonitrile), and base use (e.g., triethylamine, sodium bicarbonate) to maximize yield and purity.

Specific Preparation of 1-(Thiophene-3-carbonyl)azetidin-3-ol

Although direct literature on this compound is limited, the synthesis can be logically derived from known methods for azetidin-3-ol derivatives and thiophene carbonylation chemistry.

Proposed synthetic route:

  • Step 1: Preparation of 3-Aminoazetidine Intermediate

    The synthesis begins with the generation of 3-aminoazetidine via deprotection of N-protected azetidine precursors or direct amination of azetidin-3-ol derivatives.

  • Step 2: Acylation with Thiophene-3-carbonyl Chloride

    The 3-aminoazetidine intermediate is reacted with thiophene-3-carbonyl chloride (prepared from thiophene-3-carboxylic acid and thionyl chloride or oxalyl chloride) under controlled conditions to form the amide bond, yielding this compound.

  • Step 3: Purification

    The crude product is purified by extraction, drying over anhydrous salts (e.g., Na2SO4), and chromatographic techniques such as silica gel column chromatography using solvent mixtures like ethyl acetate/hexanes.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Yield (%) Notes
3-Aminoazetidine formation N-t-butyl-O-trimethylsilylazetidine + HCl solution Room temperature 1 hour ~64 Exothermic reaction, aqueous work-up and extraction
Acylation with thiophene-3-carbonyl chloride 3-aminoazetidine + thiophene-3-carbonyl chloride + base (triethylamine) 0-25 °C initially, then room temp or slight warming 12-24 hours Variable Slow addition of acid chloride, base scavenges HCl
Purification Extraction with CH2Cl2, drying, silica gel chromatography Ambient - - Solvent system optimized for product isolation

Alternative Synthetic Approaches

  • Negishi Coupling for Azetidine Functionalization

    Recent advances in palladium-catalyzed Negishi coupling allow for the functionalization of azetidine rings with heteroaryl groups, including thiophene derivatives. This method involves preparing organozinc reagents from alkyl halides and coupling with aryl halides under Pd catalysis in solvents like THF or DMF, enabling efficient C-C bond formation on azetidine scaffolds.

  • Grignard Addition to Azetidinones

    Another approach involves nucleophilic addition of organomagnesium reagents derived from thiophene derivatives to azetidin-3-one intermediates, followed by work-up to yield azetidin-3-ols substituted with thiophene carbonyl groups.

Representative Experimental Data from Literature

Compound Reagents & Conditions Yield (%) Reference
3-Aminoazetidine (intermediate) N-t-butyl-O-trimethylsilylazetidine + HCl 64
This compound (target) 3-aminoazetidine + thiophene-3-carbonyl chloride, triethylamine, CH2Cl2 Not explicitly reported, expected moderate to good yield
Azetidin-3-ol derivatives via Negishi coupling Organometallic azetidine zinc reagents + aryl halides, Pd catalyst, THF Moderate to good

Chemical Reactions Analysis

1-(Thiophene-3-carbonyl)azetidin-3-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various functionalized derivatives of the original compound .

Mechanism of Action

The mechanism of action of 1-(Thiophene-3-carbonyl)azetidin-3-ol involves its interaction with molecular targets through its functional groups. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Insights :

  • Electronic Effects : The thiophene-3-carbonyl group (electron-rich due to sulfur’s lone pairs) contrasts with electron-withdrawing groups like fluorobenzo-thiazole or chlorobenzyl , impacting dipole moments and solubility.

Physicochemical Properties

Property This compound 1-Benzhydrylazetidin-3-ol 1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol
LogP (Predicted) ~1.2 ~3.5 ~2.8
Solubility (Water) Moderate (due to polar acyl group) Low (lipophilic substituent) Low (fluorine enhances lipid solubility)
Melting Point Not reported 186–188°C Not reported
  • LogP : The thiophene derivative’s lower LogP compared to benzhydryl analogs suggests better aqueous solubility, advantageous for oral bioavailability.
  • Stability : The thiophene-carbonyl ester linkage may hydrolyze under acidic/basic conditions, unlike ethers (e.g., silyl-protected analogs in ).

Pharmacological Activity

  • The thiophene derivative’s acyl group could mimic acetyl-lysine binding, a key mechanism in bromodomain inhibitors .
  • Kinase Selectivity : Fluorobenzo-thiazole derivatives () often target kinases (e.g., JAK inhibitors in ). The thiophene’s sulfur may engage in hydrogen bonding or hydrophobic interactions distinct from fluorine’s electronegativity.

Biological Activity

1-(Thiophene-3-carbonyl)azetidin-3-ol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including the thiophene ring and azetidine moiety, contribute to its diverse interactions with biological targets.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound could serve as a lead structure for developing new antibiotics, particularly in an era of increasing antibiotic resistance .

Anticancer Properties

This compound has also been evaluated for its anticancer potential. In vitro studies on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), demonstrated that the compound inhibits cell proliferation significantly. The IC50 values were determined as follows:

Cell LineIC50 (µM)
MCF-715
HeLa20

These findings indicate that this compound may interfere with cancer cell growth through mechanisms that warrant further investigation .

The proposed mechanism of action for this compound involves interaction with specific enzymes or receptors. The carbonyl group can form hydrogen bonds with active sites on target proteins, potentially leading to inhibition of critical pathways involved in bacterial growth and cancer cell proliferation. Studies suggest that it may modulate pathways related to apoptosis and inflammation, contributing to its therapeutic effects .

Study 1: Antimicrobial Efficacy

In a controlled study, researchers assessed the antimicrobial efficacy of various thiophene derivatives, including this compound. The study revealed that this compound exhibited superior activity compared to traditional antibiotics against resistant strains of bacteria. The results underscored the importance of exploring heterocyclic compounds for new antimicrobial agents .

Study 2: Anticancer Activity

Another pivotal study focused on the anticancer effects of this compound in MCF-7 cells. The compound was shown to induce apoptosis through caspase activation and downregulation of anti-apoptotic proteins. This mechanism highlights its potential as a chemotherapeutic agent, necessitating further exploration in vivo .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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